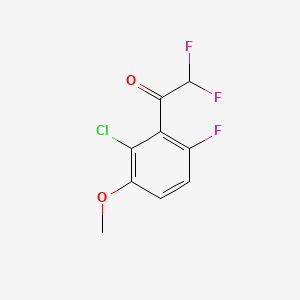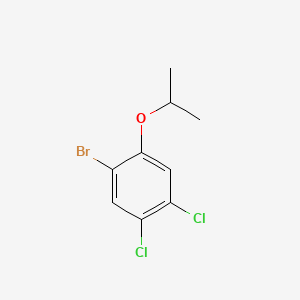
1-Bromo-4,5-dichloro-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4,5-dichloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrCl2O and a molecular weight of 283.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and isopropoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-4,5-dichloro-2-isopropoxybenzene typically involves the bromination and chlorination of 2-isopropoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4,5-dichloro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium carbonate, dioxane, and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4,5-dichloro-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dichloro-2-isopropoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The isopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-Bromo-4,5-dichloro-2-isopropoxybenzene can be compared with similar compounds such as:
1-Bromo-3,5-dichloro-2-isopropoxybenzene: This compound has a similar structure but with different positions of the chlorine atoms.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Another similar compound with variations in the positions of the bromine and chlorine atoms.
2,4-dichloro-1-isopropoxybenzene: Lacks the bromine atom but has similar chlorination and isopropoxy groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Properties
Molecular Formula |
C9H9BrCl2O |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-bromo-4,5-dichloro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,1-2H3 |
InChI Key |
LPQXZCXSYDOOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



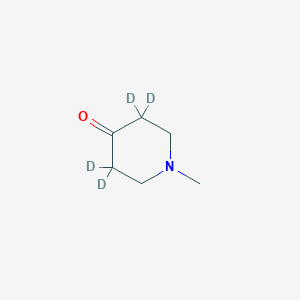
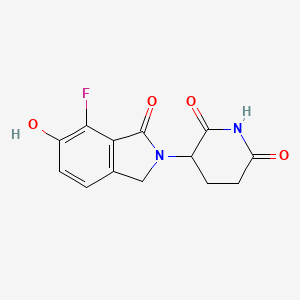
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)
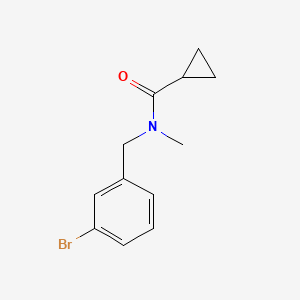

![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
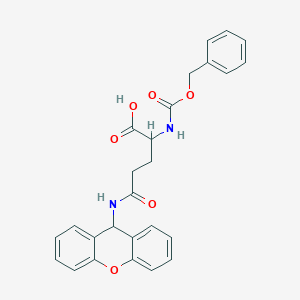
![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)
